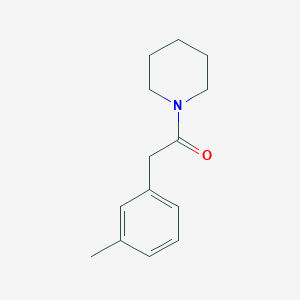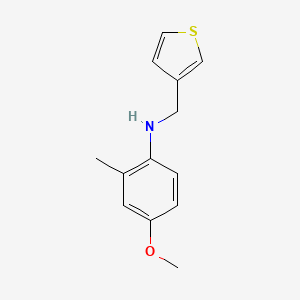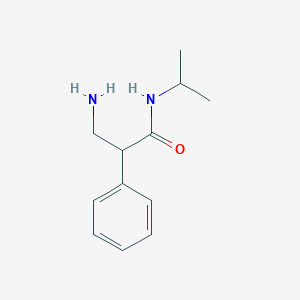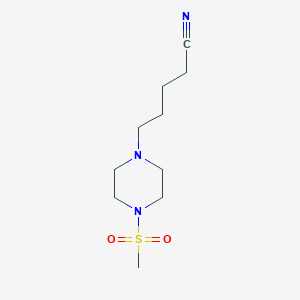![molecular formula C14H23NO B7568366 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1) in the brain. CB1 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including appetite regulation, pain perception, and mood. By blocking the effects of cannabinoids at the CB1 receptor, 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone can modulate these physiological processes.
Biochemical and Physiological Effects:
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as decrease drug self-administration. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. However, it has been reported to have some negative effects on liver function and glucose metabolism in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone is that it is a highly selective CB1 receptor antagonist, which allows for specific modulation of CB1 receptor activity. It has also been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one limitation is that it has some negative effects on liver function and glucose metabolism, which may limit its clinical use.
Orientations Futures
There are several future directions for the study of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone. One area of research is the development of more selective CB1 receptor antagonists with fewer negative side effects. Another area of research is the exploration of the potential therapeutic applications of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone in various diseases, including obesity, addiction, and neurodegenerative disorders. Additionally, the mechanisms underlying the neuroprotective effects of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone in models of Alzheimer's disease and Parkinson's disease warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone involves several steps, starting with the reaction of 1,5-diaminopentane with 1,3-dibromopropane to form the spirocyclic intermediate. This intermediate is then reacted with cyclopropylcarbonyl chloride to form the final product, 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone. The synthesis method has been optimized to produce high yields of pure 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone.
Applications De Recherche Scientifique
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders. It has been shown to block the effects of cannabinoids, which are known to stimulate appetite and promote weight gain. 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, it has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-13(12-4-5-12)15-10-8-14(9-11-15)6-2-1-3-7-14/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJYTISNACKKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)

![5-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7568320.png)



![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)


![3-amino-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylpropanamide](/img/structure/B7568376.png)


